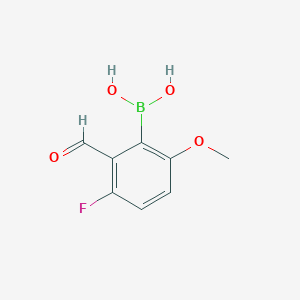

3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-2-formyl-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUUKTREEYXKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C=O)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid (CAS Number: 1451392-14-5 ) stands out as a particularly valuable building block. Its unique trifunctional substitution pattern—a fluorine atom, a formyl group, and a methoxy group—offers a sophisticated platform for the synthesis of complex, biologically active molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, purification, and critical applications in drug discovery. The insights provided herein are curated for researchers and scientists seeking to leverage this reagent's full potential in their synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 1451392-14-5 | [1] |

| Molecular Formula | C₈H₈BFO₄ | [2] |

| Molecular Weight | 197.96 g/mol | [2] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white powder | N/A |

| Storage | 2-8 °C, under inert atmosphere | [3] |

| Solubility | No data available | [2] |

Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

The Rationale Behind the Molecular Architecture: A Trifecta of Functionality

The utility of this compound in drug design is not coincidental; it is a direct consequence of the strategic placement of its functional groups.

-

The Boronic Acid Moiety: This group is the cornerstone of its reactivity, serving as the key participant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds common in many drug molecules.

-

The Fluorine Atom: The introduction of fluorine into a drug candidate can have profound effects on its pharmacokinetic and physicochemical properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

-

The Formyl Group: This aldehyde functionality serves as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions such as oxidation, reduction, reductive amination, and Wittig reactions. This allows for the late-stage diversification of molecular scaffolds, a crucial strategy in structure-activity relationship (SAR) studies.

-

The Methoxy Group: The electron-donating nature of the methoxy group can influence the electronic properties of the aromatic ring, potentially modulating the reactivity of the boronic acid and influencing the overall biological activity of the final compound.

Synthesis and Purification: A Practical Approach

A potential starting material for this synthesis is 1-bromo-3-fluoro-2-methoxybenzene. The synthesis would likely proceed via the following conceptual steps:

Conceptual Synthesis Workflow

Experimental Protocol (Hypothetical):

-

Lithiation: Dissolve 1-bromo-3-fluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium dropwise, maintaining the low temperature.

-

Borylation: After stirring for a designated period, add triisopropyl borate dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature.

-

Formylation: The formyl group can be introduced by quenching the aryllithium with N,N-dimethylformamide (DMF) prior to the borylation step, or through a subsequent ortho-formylation reaction on the boronate ester.

-

Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

-

Workup and Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Recrystallization is a commonly employed and effective method for purifying solid boronic acids.[4]

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the boronic acid at an elevated temperature but have low solubility at room temperature or below. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective.[5]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystal formation. For mixed solvent systems, the less polar solvent (anti-solvent) can be added slowly until the solution becomes turbid.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Applications in Drug Discovery: A Gateway to Novel Scaffolds

The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules for drug discovery, particularly through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Workflow

While specific drug candidates synthesized from this exact boronic acid are not prominently featured in publicly accessible literature, its structural motifs are present in patented compounds, highlighting its relevance. For instance, the 4-chloro-2-fluoro-3-methoxyphenylboronic acid moiety, a close structural analog, is a key intermediate in the synthesis of certain herbicides.[2] This underscores the utility of this substitution pattern in creating biologically active molecules.

The true power of this reagent lies in the subsequent transformations of the formyl group. After the Suzuki-Miyaura coupling to form a biaryl core, the aldehyde can be elaborated to introduce pharmacophorically important groups, such as amines, alcohols, or carboxylic acids, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.

Conclusion: A Versatile and Enabling Tool for Chemical Innovation

This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its trifunctional nature provides chemists with a powerful tool to construct complex molecular architectures with a high degree of control and efficiency. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

-

Boroncore. This compound. [Link]

- Google Patents. Method for producing formylphenylboronic acids.

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

- 1. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid: A Versatile Reagent in Modern Synthesis

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 3-Fluoro-2-formyl-6-methoxyphenylboronic acid emerges as a highly valuable reagent, distinguished by its unique trifunctional architecture. This compound incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, alongside an ortho-formyl group and a fluorine atom on the phenyl ring. This specific arrangement of an electron-donating methoxy group and electron-withdrawing fluoro and formyl groups creates a nuanced electronic profile, offering chemists precise control over its reactivity and enabling the synthesis of complex molecular targets.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development. The insights and protocols herein are curated for researchers, chemists, and drug development professionals seeking to leverage this potent synthetic tool.

Physicochemical and Structural Properties

This compound is a solid compound whose structural features are pivotal to its chemical behavior.[1] The boronic acid group serves as the primary handle for Suzuki-Miyaura cross-coupling, while the ortho-aldehyde provides a reactive site for subsequent transformations such as reductive amination, condensation, or oxidation. The fluorine atom modulates the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in pharmaceutical development.[2][3]

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3-Fluoro-2-formyl-6-methoxyphenyl)boronic acid | [4] |

| CAS Number | 1072951-73-5 | [4][5] |

| Molecular Formula | C₈H₈BFO₄ | [4] |

| Molecular Weight | 197.96 g/mol | [5] |

| Appearance | Solid | [1] |

| Melting Point | No data available | [1] |

| Canonical SMILES | COC1=C(C=O)C=C(F)C=C1B(O)O | [4] |

| InChI Key | NRUGZYHSZKKPJR-UHFFFAOYSA-N | [4] |

Synthesis and Purification Strategies

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust synthetic route can be devised from readily available precursors based on established organometallic methodologies. A logical approach involves the ortho-formylation of a suitably protected 3-fluoro-6-methoxyphenylboronic acid precursor.

A common method for synthesizing arylboronic acids begins with the corresponding aryl bromide. The Grignard reagent is formed and subsequently trapped with a borate ester, like trimethyl borate, followed by acidic workup.[6]

Step 1: Synthesis of (3-Fluoro-6-methoxyphenyl)boronic acid The synthesis would initiate from 2-bromo-4-fluoroanisole. Reaction with magnesium would form the Grignard reagent, which is then reacted with trimethyl borate at low temperature, followed by hydrolysis with aqueous acid to yield the boronic acid intermediate.

Step 2: Ortho-Directed Formylation The subsequent introduction of the formyl group at the C2 position, ortho to the boronic acid, is the key step. This can be achieved through a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent. Alternatively, Rieche formylation using dichloromethyl methyl ether and a Lewis acid could be explored, although this method can be sensitive to the electronic nature of the substrate.[7]

Purification Protocol

Formylphenylboronic acids can be effectively purified by leveraging the acidic nature of the boronic acid group. A general, field-proven method involves an acid-base extraction procedure.[8]

Step-by-Step Purification Workflow:

-

Dissolution: The crude solid is suspended in water and cooled to approximately 10°C.[8]

-

Basification: A 10% aqueous solution of sodium hydroxide is added dropwise to dissolve the boronic acid as its sodium boronate salt, maintaining a pH between 8 and 11. This step is crucial as it leaves behind non-acidic organic impurities as a solid precipitate.[8]

-

Filtration/Extraction: The insoluble impurities are removed by filtration. The aqueous phase can be further washed with a water-immiscible organic solvent like toluene to remove any remaining neutral impurities.[8]

-

Precipitation: The clear, alkaline aqueous solution is cooled again to 10°C. The purified boronic acid is then precipitated by the slow addition of 10% hydrochloric acid.[8]

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum or a stream of nitrogen to yield the highly pure product.[8]

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][10] The reaction mechanism is a well-understood catalytic cycle involving a palladium catalyst.[11]

The three key stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Electronic Effects: The substituents on this compound exert a significant influence on its reactivity.

-

Electron-Withdrawing Groups (EWG): The fluoro and formyl groups are both EWGs. They decrease the electron density on the phenyl ring, which can slow the rate of the transmetalation step by reducing the nucleophilicity of the aryl group being transferred.[11]

-

Electron-Donating Groups (EDG): The methoxy group is an EDG, which can partially counteract the effect of the EWGs.

This electronic balance makes the choice of catalyst, ligand, and base critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to accelerate the catalytic cycle when using electron-deficient boronic acids.[12]

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this boronic acid makes it an ideal building block for creating libraries of complex molecules in drug discovery programs. The presence of fluorine is a common strategy to improve a drug candidate's metabolic stability and pharmacokinetic profile.[3] While specific examples using this exact molecule are proprietary or emerging, its structural motifs are found in various biologically active compounds. A closely related compound, 2-Fluoro-6-methoxyphenylboronic acid, is a known reactant for preparing functionally selective allosteric modulators of GABA-A receptors and inhibitors of the checkpoint kinase Wee1, highlighting the value of this substitution pattern in targeting neurological disorders and cancer.

The aldehyde functional group allows for post-coupling derivatization, enabling the rapid diversification of a core scaffold, a key strategy in structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

-

Hazard Identification: this compound is classified as causing serious eye irritation (H319).[1] Based on data for analogous substituted phenylboronic acids, it should also be handled as a potential skin and respiratory irritant. The toxicological properties have not been thoroughly investigated.[1]

-

Handling:

-

Storage:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[1]

Conclusion

This compound stands out as a sophisticated and highly functionalized building block for organic synthesis. Its unique combination of a reactive boronic acid, a versatile aldehyde, and a modulating fluorine atom provides a powerful platform for the efficient construction of complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation, makes it an indispensable tool for chemists in pharmaceutical research and beyond. A thorough understanding of its reactivity, coupled with rigorous adherence to safety and handling protocols, will enable researchers to fully exploit its synthetic potential.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet for 5-Fluoro-3-formyl-2-methoxyphenylboronic acid.

- BenchChem. (2025, October 24). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives.

-

The Good Scents Company. (n.d.). trimethyl orthoformate, 149-73-5. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- Silva, F. A., et al. (2018).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Das, B. C., et al. (2020).

- Delaney, C. P., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

- BenchChem. (n.d.). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. labsolu.ca [labsolu.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Characterization of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

For distribution to: Researchers, scientists, and drug development professionals

This technical guide outlines a comprehensive strategy for the structural elucidation and purity assessment of the novel compound, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. Given the absence of extensive characterization data in the public domain for this specific molecule, this document provides a predictive and methodological framework. By leveraging data from structurally analogous compounds and first principles of analytical chemistry, we present a robust workflow for researchers to confidently characterize this and similar substituted phenylboronic acids.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of multiple, distinct functional groups—such as a fluoro, a formyl, and a methoxy group—onto the phenylboronic acid scaffold creates a highly versatile building block for drug discovery and materials science. The specific substitution pattern of this compound suggests its potential utility in creating complex, sterically hindered biaryl compounds and other intricate molecular architectures. A thorough characterization is paramount to ensure its suitability for these applications.

Predicted Physicochemical Properties

The initial assessment of a novel compound involves the determination of its fundamental physicochemical properties. These values are crucial for handling, storage, and predicting its behavior in various solvents and reaction conditions. The predicted properties for this compound are summarized in Table 1.

| Property | Predicted Value/Information | Rationale/Reference Analog |

| Molecular Formula | C8H8BFO4 | Based on the sum of atoms in the structure. |

| Molecular Weight | 197.96 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned | As of the time of this writing, a specific CAS number has not been located. |

| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids[1][2]. |

| Melting Point | 125-135 °C (with decomposition) | Expected to be in a similar range to related compounds like 2-Fluoro-6-methoxyphenylboronic acid (120-125 °C)[2][3], with potential for variation due to the additional formyl group. |

| Solubility | Soluble in methanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | Boronic acids exhibit polarity that favors solubility in polar organic solvents. |

| Storage | Store in a cool, dry, dark place under an inert atmosphere.[4] | Boronic acids can be sensitive to air and moisture, which can lead to dehydration to form boroxines or degradation. |

Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments are recommended.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | s | 1H | -CHO | The aldehyde proton is highly deshielded. |

| ~8.3 | br s | 2H | -B(OH)₂ | The acidic protons of the boronic acid are typically broad and exchangeable. |

| ~7.6 | t | 1H | Ar-H | Aromatic proton ortho to the formyl group and meta to the fluorine. |

| ~7.0 | d | 1H | Ar-H | Aromatic proton meta to the formyl group and ortho to the fluorine. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy protons are typically a singlet in this region. |

Causality Behind Experimental Choices: DMSO-d₆ is chosen as the solvent due to the expected good solubility of the compound and its ability to clearly resolve the acidic boronic acid protons. A 400 MHz spectrometer provides sufficient resolution to distinguish the aromatic proton signals.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the proposed structure.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Data Interpretation:

-

In negative ion mode, expect to observe the [M-H]⁻ ion at m/z 196.95.

-

In positive ion mode, adducts such as [M+Na]⁺ at m/z 220.94 or [M+H]⁺ at m/z 198.96 may be observed, although boronic acids can be challenging to ionize in positive mode.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the calculated exact mass for C₈H₈BFO₄ being 197.0475.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 (broad) | Strong | O-H stretch (from B(OH)₂) |

| ~1680 | Strong | C=O stretch (from aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium | C-F stretch |

Purity Assessment: Ensuring Quality

For applications in synthesis and drug development, assessing the purity of the starting material is critical.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

Experimental Protocol: Reversed-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Analysis: The purity is calculated from the relative peak areas in the chromatogram. A pure sample should show a single major peak.

Safety and Handling

As a prudent measure, this compound should be handled with the appropriate safety precautions, drawing from the safety data sheets of similar compounds.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]

-

Precautionary Measures:

Visualizations

Caption: Molecular Structure of this compound.

Caption: Recommended workflow for the characterization and quality control of the title compound.

References

-

PubChem. 3-Fluorophenylboronic acid. [Link]

-

I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Fluoro-6-methoxyphenylboronic acid. [Link]

-

SpectraBase. 4-Methoxyphenylboronic acid. [Link]

Sources

- 1. CAS 78495-63-3 | 2-Fluoro-6-methoxyphenylboronic acid [sancaiindustry.com]

- 2. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]

- 3. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]

- 4. 78495-63-3|2-Fluoro-6-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the NMR Spectra of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Introduction

3-Fluoro-2-formyl-6-methoxyphenylboronic acid is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a methoxy group, a fluorine atom, and a boronic acid moiety, makes it a versatile synthon for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The precise structural characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the aim is not merely to present data but to elucidate the underlying principles that govern the spectral features. We will explore the causal relationships between the molecule's electronic and steric properties and the resulting chemical shifts and coupling constants. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and utilize the NMR data of this and structurally related compounds with confidence.

Molecular Structure and Predicted Spectral Features

The substitution pattern of this compound dictates a complete lack of symmetry in the phenyl ring. Consequently, every proton and carbon atom in the molecule is chemically unique, which should give rise to a distinct signal for each in the respective NMR spectra. The interplay of electron-donating and electron-withdrawing groups creates a complex electronic environment, leading to a wide dispersion of signals.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Part 1: Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show four distinct signals: two in the aromatic region, one for the aldehyde proton, and one for the methoxy group protons. The boronic acid protons are often broad and may not be observed depending on the solvent and concentration.

Aromatic Protons (H4, H5)

The two aromatic protons, H4 and H5, are subject to complex electronic effects from the four different substituents, leading to significant differences in their chemical shifts.

-

H4: This proton is positioned ortho to the strongly electron-donating methoxy group (-OCH₃) and para to the strongly electron-withdrawing formyl group (-CHO). The methoxy group exerts a powerful shielding effect through resonance, pushing the H4 signal upfield.[1][2] The deshielding effects from the meta-positioned fluorine and boronic acid groups are less pronounced. Therefore, H4 is expected to be the more shielded (lower ppm) of the two aromatic protons.

-

H5: This proton is ortho to the highly electronegative fluorine atom and para to the electron-withdrawing boronic acid group. Both of these substituents will deshield H5, shifting its signal downfield. The meta positioning relative to the formyl and methoxy groups results in weaker electronic influence from them.

Coupling Pattern: The aromatic signals are predicted to be the most complex due to multiple couplings.

-

H-H Coupling: H4 and H5 are meta to each other, which will result in a small scalar coupling (⁴JHH) of approximately 2-3 Hz.

-

H-F Coupling: Both protons will also couple to the ¹⁹F nucleus. The coupling through three bonds for H4 (³JHF) is typically in the range of 6-10 Hz, while the four-bond coupling for H5 (⁴JHF) is smaller, around 1-3 Hz.

Consequently, both H4 and H5 are expected to appear as a doublet of doublets (dd) .

Aldehyde Proton (-CHO)

The proton of the formyl group is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It will appear as a sharp singlet in the characteristic downfield region of 9.5 - 10.5 ppm .

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and will appear as a sharp singlet, integrating to 3H. Its chemical shift is typically observed around 3.8 - 4.2 ppm .

Boronic Acid Protons (-B(OH)₂)

The two protons on the boronic acid hydroxyl groups are acidic and undergo rapid chemical exchange. This typically results in a single, broad signal whose chemical shift is highly dependent on solvent, concentration, and temperature. In many cases, especially in protic solvents like methanol-d₄, this signal may exchange with the solvent and become unobservable.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H5 | 7.5 - 7.9 | dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 1-3 | Deshielded by ortho-F and para-B(OH)₂. |

| H4 | 7.0 - 7.4 | dd | ⁴JHH ≈ 2-3, ³JHF ≈ 6-10 | Shielded by ortho-OCH₃. |

| -CHO | 9.5 - 10.5 | s | - | Characteristic aldehyde chemical shift. |

| -OCH₃ | 3.8 - 4.2 | s | - | Typical chemical shift for an aryl methoxy group. |

| -B(OH)₂ | Variable | br s | - | Acidic protons, often broad or not observed. |

Part 2: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the six unique aromatic carbons, the aldehyde carbonyl carbon, the methoxy carbon, and the carbon bearing the boronic acid group. The carbon attached to the boronic acid (C1) may be broadened due to the quadrupolar relaxation of the ¹¹B nucleus.

Aromatic Carbons

Assigning the six aromatic carbons requires careful consideration of substituent effects and C-F coupling constants.

-

C3 (Carbon-bearing Fluorine): This carbon will experience a strong downfield shift due to the electronegativity of the attached fluorine and will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz. This makes its identification straightforward.

-

C2 (Carbon-bearing Formyl): Deshielded by the attached aldehyde group. It will show a two-bond coupling to fluorine (²JCF).

-

C6 (Carbon-bearing Methoxy): Significantly shielded (shifted upfield) by the electron-donating oxygen atom.[3]

-

C1 (Carbon-bearing Boronic Acid): The chemical shift will be influenced by the boronic acid group. The signal is often broadened.

-

C4 & C5: The chemical shifts of these carbons are influenced by a combination of effects from all substituents. Their assignment can be confirmed using 2D NMR techniques like HSQC and HMBC. C4 will show a two-bond C-F coupling (²JCF), while C5 will show a three-bond coupling (³JCF).

Carbonyl and Methoxy Carbons

-

Aldehyde Carbonyl Carbon (-CHO): This carbon will be the most deshielded signal in the spectrum, appearing far downfield in the range of 185 - 195 ppm .[4]

-

Methoxy Carbon (-OCH₃): This signal will appear in the typical region for methoxy carbons, around 55 - 65 ppm .[5]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted ¹³C-¹⁹F Coupling Constant (JCF) | Rationale |

| C=O | 185 - 195 | Small (³JCF) | Characteristic aldehyde carbonyl shift.[4] |

| C3 | 160 - 165 (d) | ¹J ≈ 240-260 Hz | Directly attached to F, large ¹JCF.[6] |

| C6 | 155 - 160 | Small (⁴JCF) | Attached to electron-donating -OCH₃. |

| C1 | 125 - 135 (br) | Small (³JCF) | Attached to B(OH)₂, often broad. |

| C5 | 120 - 130 (d) | ³J ≈ 5-10 Hz | Influenced by adjacent C-F bond. |

| C2 | 115 - 125 (d) | ²J ≈ 20-30 Hz | Attached to -CHO, deshielded. |

| C4 | 110 - 120 (d) | ²J ≈ 15-25 Hz | Shielded by para-OCH₃. |

| -OCH₃ | 55 - 65 | - | Typical methoxy carbon shift.[5] |

Part 3: Experimental Protocols

Acquiring high-quality, interpretable NMR spectra is contingent upon meticulous sample preparation and correctly chosen experimental parameters.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

DMSO-d₆: A good general-purpose solvent that dissolves many polar organic compounds. The acidic B(OH)₂ protons are often clearly visible.

-

Methanol-d₄: Recommended for boronic acids to prevent the formation of boroxine anhydrides (cyclic trimers), which can lead to signal duplication and spectral complexity.[7] The alcohol solvent breaks up these oligomers, ensuring the monomeric species is observed. The B(OH)₂ protons will exchange with the solvent's deuterium and will not be visible.

-

CDCl₃: May be used, but solubility could be limited. Residual water can broaden the B(OH)₂ signal.

-

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition

The following outlines a standard workflow for comprehensive structural elucidation.

Diagram: NMR Analysis Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

-

¹H NMR: A standard single-pulse experiment is sufficient. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typical.

-

¹³C{¹H} NMR: A proton-decoupled experiment (e.g., zgpg30) should be run to obtain singlets for all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a recycle delay of 2 seconds are required. A spectral width of 240 ppm is appropriate.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between H4 and H5.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (H4 to C4, H5 to C5, etc.). This is crucial for assigning the aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations. For example, observing a correlation from the aldehyde proton to C2 and C3, or from the methoxy protons to C6, provides definitive structural proof.

-

Conclusion

The NMR spectra of this compound are rich with information, reflecting the molecule's complex and asymmetric structure. Through a systematic analysis of substituent effects on chemical shifts and an understanding of H-H and C-F coupling patterns, a confident and complete assignment of the ¹H and ¹³C spectra can be achieved. While this guide provides a robust prediction, the ultimate confirmation of these assignments must be accomplished through a suite of 1D and 2D NMR experiments as outlined. The principles and methodologies detailed herein serve as a valuable resource for any scientist working with this class of highly substituted aromatic compounds, enabling deeper structural insights and facilitating downstream applications in research and development.

References

-

J. A. P. Jackman, P. G. D. R. D. D. C. Smith, and J. A. P. Jackman, "What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?," Chemistry Stack Exchange, 2015. [Online]. Available: [Link].

- D. L. Ashley, V. V. Reddy, and D. G. Patterson, "Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts," Analytical Chemistry, vol. 61, no. 10, pp. 1075–1082, 1989.

- R. J. Abraham, "The prediction of 1H NMR chemical shifts in organic compounds," Spectroscopy Europe, vol. 14, no. 2, pp. 22–27, 2002.

- D. F. Ewing, "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants," Journal of the Chemical Society, Perkin Transactions 2, no. 8, pp. 800–804, 1979.

- M. P. S. Chauhan and D. W. Boykin, "Predicting 13C NMR Spectra by DFT Calculations," The Journal of Physical Chemistry A, vol. 108, no. 18, pp. 4049–4055, 2004.

-

D. F. Ewing, "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants," R Discovery, 1976. [Online]. Available: [Link].

-

Oregon State University, "13C NMR Chemical Shift." [Online]. Available: [Link].

-

J. H. Brown, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." [Online]. Available: [Link].

-

Chem Help ASAP, "chemical shift of functional groups in 13C NMR spectroscopy," YouTube, Oct. 07, 2022. [Online]. Available: [Link].

-

R. Marek, L. T. T. Nguyen, and J. T. T. Nguyen, "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds," PubMed, Jan. 24, 2013. [Online]. Available: [Link].

- D. F. Evans, "The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds," Journal of Molecular Spectroscopy, vol. 9, no. 1-6, pp. 179–181, 1962.

-

J. Clark, "Interpreting C-13 NMR Spectra," Chemistry LibreTexts, Jan. 29, 2023. [Online]. Available: [Link].

-

ACD/Labs, "Methoxy groups just stick out." [Online]. Available: [Link].

- C. M. C. do Monte, C. M. C. do Monte, and C. M. C. do Monte, "Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut," The Journal of Physical Chemistry, vol. 99, no. 25, pp. 10145–10148, 1995.

-

M. Klasek, M. Klasek, and M. Klasek, "13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and detected coupling constants in spectra of 1-3.," ResearchGate, 2019. [Online]. Available: [Link].

-

L. Ernst, "Methoxy gp on aromatic ring ?," ResearchGate, Oct. 06, 2017. [Online]. Available: [Link].

- D. S. Wishart, "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning," Metabolites, vol. 14, no. 5, p. 289, 2024.

-

Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," Jan. 29, 2023. [Online]. Available: [Link].

-

The Chemistry Teacher, "How to predict the 13C NMR spectrum of a compound," YouTube, Nov. 28, 2017. [Online]. Available: [Link].

-

ResearchGate, "13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles." [Online]. Available: [Link].

-

A. Berg, P. E. Hansen, and H. J. Jakobsen, "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)," ResearchGate, Jan. 1972. [Online]. Available: [Link].

-

C. with Caroline, "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)," YouTube, Oct. 06, 2021. [Online]. Available: [Link].

-

SpectraBase, "Phenylboronic acid - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link].

- D. J. Craik, "A convenient and accurate method for predicting 13C chemical shifts in organic molecules," Magnetic Resonance in Chemistry, vol. 56, no. 7, pp. 647–656, 2018.

-

Chemistry LibreTexts, "15.7: Spectroscopy of Aromatic Compounds," Mar. 17, 2024. [Online]. Available: [Link].

-

Quora, "How to determine the substitution pattern of a benzene from an HNMR spectrum," Jul. 17, 2021. [Online]. Available: [Link].

-

A. Berg, P. E. Hansen, and H. J. Jakobsen, "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16HF).," SciSpace, 1972. [Online]. Available: [Link].

- R. Marek, "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds," The Journal of Physical Chemistry A, vol. 117, no. 3, pp. 878–886, 2013.

-

R. Marek, "Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.," ResearchGate, Aug. 2025. [Online]. Available: [Link].

-

T. Schaefer, "Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of," Canadian Science Publishing, 1991. [Online]. Available: [Link].

-

Reddit, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization," Nov. 21, 2017. [Online]. Available: [Link].

-

Compound Interest, "a guide to 13c nmr chemical shift values." [Online]. Available: [Link].

- S. L. Manatt, "Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants," Journal of the American Chemical Society, vol. 88, no. 6, pp. 1323–1324, 1966.

-

SpectraBase, "1-Methoxy-4-nitroso-benzene - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link].

- S. A. Valenzuela, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry, vol. 87, no. 22, pp. 15070–15077, 2022.

-

P. K. Agrawal, "Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds," ResearchGate, 2011. [Online]. Available: [Link].

-

Chemistry LibreTexts, "16: Multinuclear," Nov. 12, 2024. [Online]. Available: [Link].

- S. Mohanty and P. Venkateswarlu, "Proton and fluorine NMR spectra of fluorobenzene," Molecular Physics, vol. 10, no. 4, pp. 329–337, 1966.

- A. P. Davis, "Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection," Analytical Chemistry, vol. 97, no. 47, pp. 17351–17359, 2025.

-

J. P. Morken, "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information," The Royal Society of Chemistry, 2011. [Online]. Available: [Link].

- J. Emsley, "FLOURINE COUPLING CONSTANTS," Progress in NMR Spectroscopy, vol. 10, pp. 83–756, 1976.

-

S. J. Rowan, "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information." [Online]. Available: [Link].

-

Chem Survival, "Proton NMR Skills (Benzene Derivatives) - Part 1," YouTube, Apr. 22, 2015. [Online]. Available: [Link].

-

D. A. Katz, "Short Summary of 1H-NMR Interpretation." [Online]. Available: [Link].

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

An In-depth Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, a specialized arylboronic acid derivative that has garnered significant interest within the pharmaceutical and organic synthesis sectors. We will delve into its chemical properties, underscore its strategic importance in drug discovery, and provide detailed methodologies for its characterization and application.

Core Molecular Attributes and Physicochemical Properties

This compound is a multifunctional organic compound distinguished by the presence of a boronic acid group, a fluorine atom, a formyl group, and a methoxy group on a phenyl ring. This unique arrangement of functional groups imparts a desirable combination of reactivity and stability, making it a valuable reagent for medicinal chemists.

Below is a summary of its key molecular and physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BFO₄ | [1][2][3] |

| Molecular Weight | 197.96 g/mol | [1][2] |

| CAS Number | 1451392-14-5 | [1][3][4] |

| Appearance | White to light yellow crystal powder | |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C | [1] |

The strategic placement of the electron-withdrawing fluorine and formyl groups, alongside the electron-donating methoxy group, creates a nuanced electronic environment on the aromatic ring. This electronic fine-tuning is critical for modulating the reactivity of the boronic acid moiety and for influencing the pharmacokinetic properties of derivative compounds.

Strategic Importance in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

The Power of the Boronic Acid Group: Suzuki-Miyaura Cross-Coupling

Arylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create biaryl and substituted aromatic structures that are prevalent in many drug candidates. The boronic acid group of this compound readily participates in the transmetalation step of the catalytic cycle, facilitating the coupling with a wide range of aryl or vinyl halides.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

The Influence of Fluoro and Formyl Groups

The substituents on the phenyl ring are not merely passive spectators in the synthetic process:

-

Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to biological targets.

-

Formyl (Aldehyde) Group: The formyl group is a versatile chemical handle. It can be readily transformed into a wide array of other functional groups through reactions such as oxidation, reduction, and condensation. This allows for the late-stage diversification of a lead compound, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Analytical Characterization: A Self-Validating Protocol

Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis. A multi-pronged analytical approach is recommended for comprehensive characterization.

Spectroscopic and Chromatographic Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment | Aromatic and aldehydic protons in characteristic chemical shift regions. Integral ratios should correspond to the number of protons. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | A singlet or doublet (depending on coupling) in the characteristic region for an aryl fluoride. |

| ¹¹B NMR | Confirmation of the boronic acid group | A broad singlet characteristic of a trigonal boronic acid. |

| LC-MS | Purity assessment and molecular weight confirmation | A prominent peak corresponding to the mass-to-charge ratio of the parent ion. |

| FT-IR | Identification of functional groups | Characteristic stretches for O-H (boronic acid), C=O (aldehyde), and C-F bonds. |

Protocol: Quality Control Workflow for Phenylboronic Acids

Caption: A typical quality control workflow for boronic acid reagents.

Conclusion

This compound represents a sophisticated and highly valuable building block for researchers, scientists, and drug development professionals. Its unique combination of a reactive boronic acid moiety, a metabolically robust fluorine atom, and a synthetically versatile formyl group makes it an enabling tool in the quest for novel and effective therapeutics. A thorough understanding of its properties and a rigorous approach to its characterization are essential for harnessing its full potential in the laboratory.

References

-

AOBChem. (n.d.). Safety Data Sheet. Retrieved from [Link][3]

-

Boroncore. (n.d.). 1451392-14-5 | this compound.... Retrieved from [Link][4]

Sources

A Technical Guide to the Stability and Storage of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, a key reagent in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity of this valuable compound.

Executive Summary: Understanding the Molecule

This compound is a multifunctional aromatic compound featuring a boronic acid moiety, a fluorine atom, a formyl (aldehyde) group, and a methoxy group. This unique combination of substituents makes it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, the very features that impart its synthetic utility also present specific challenges to its stability. The electron-withdrawing nature of the fluorine and formyl groups increases the Lewis acidity of the boron atom, while the ortho-positioning of the formyl and methoxy groups can introduce steric and electronic effects that influence degradation pathways.[1][2] A comprehensive understanding of these factors is paramount for its effective use.

Inherent Stability Challenges: A Multifactorial Perspective

The stability of this compound is not governed by a single factor but is rather a dynamic interplay of several degradation pathways. The principal routes of decomposition are protodeboronation, oxidation, and boroxine formation.

Protodeboronation: The Hydrolytic Vulnerability

Protodeboronation, the cleavage of the carbon-boron bond by water, is a common degradation pathway for arylboronic acids.[3] This process is often catalyzed by acidic or basic conditions. The presence of electron-withdrawing groups, such as the fluoro and formyl substituents on the target molecule, can influence the rate of this degradation. For some arylboronic acids, protodeboronation is found to be slowest around a neutral pH.[3]

Mechanism Insight: The increased Lewis acidity of the boron atom in this compound, due to the electron-withdrawing fluoro and formyl groups, can enhance its susceptibility to nucleophilic attack by water or hydroxide ions, initiating the protodeboronation cascade.

Oxidative Degradation: A Significant Threat

Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol.[4][5] This process can be initiated by atmospheric oxygen and accelerated by light, heat, and the presence of metal impurities. The aldehyde functionality of this compound also presents a potential site for oxidation. While electron-withdrawing groups can in some cases enhance oxidative stability by diminishing electron density on the boron, the overall stability is context-dependent.[4]

Boroxine Formation: The Dehydration Equilibrium

In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water. While boroxine formation is not strictly a degradation pathway in that it can be reversed, it does alter the chemical nature and reactivity of the compound. For many applications, the free boronic acid is the desired reactive species.

Recommended Storage and Handling Protocols

To mitigate the aforementioned stability challenges, a stringent set of storage and handling protocols is essential. The following recommendations are designed to maximize the shelf-life and preserve the purity of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |

| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation. |

| Moisture | Keep the container tightly sealed in a desiccated environment.[6][7] | Prevents hydrolysis (protodeboronation) and the hygroscopic nature of many boronic acids. |

Handling Best Practices

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

-

Use of Dry Solvents: For preparing solutions, use anhydrous solvents to prevent hydrolysis.

-

Minimize Time in Solution: Prepare solutions fresh and use them promptly. Avoid long-term storage of the compound in solution, as this can accelerate degradation.

-

Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6]

Visualizing Stability and Degradation

To provide a clearer understanding of the key concepts discussed, the following diagrams illustrate the major degradation pathways and the recommended handling workflow.

Caption: A workflow for the proper handling of the boronic acid.

Experimental Protocol: Assessment of Stability

To empirically assess the stability of a given batch of this compound, the following quality control protocol is recommended.

Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade, anhydrous)

-

Water (HPLC grade)

-

Formic acid

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol Steps

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a reference standard of this compound.

-

Dissolve in a known volume of anhydrous acetonitrile to prepare a stock solution of approximately 1 mg/mL.

-

Perform serial dilutions to create a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the test sample of this compound.

-

Dissolve in the same volume of anhydrous acetonitrile as the standard to prepare a sample solution of approximately 1 mg/mL.

-

-

Forced Degradation (Optional but Recommended):

-

Acidic: To a portion of the sample solution, add a small amount of dilute formic acid in water.

-

Basic: To another portion, add a small amount of dilute ammonium hydroxide.

-

Oxidative: To a third portion, add a small amount of dilute hydrogen peroxide.

-

Allow these solutions to stand for a set period (e.g., 24 hours) at room temperature.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 10-90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: A wavelength at which the compound has significant absorbance (e.g., 254 nm).

-

Inject the standard solutions, the sample solution, and the forced degradation samples.

-

-

Data Analysis:

-

Determine the purity of the test sample by comparing its peak area to the calibration curve.

-

Analyze the chromatograms from the forced degradation studies to identify the retention times of major degradation products. This will aid in monitoring for these impurities in future batches.

-

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent instabilities—protodeboronation, oxidation, and boroxine formation—and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors. Adherence to these best practices will ultimately contribute to the generation of high-quality data and the accelerated development of novel chemical entities.

References

-

Adamczyk-Woźniak, A., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]

- Butters, M., et al. (2010). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 695(10-11), 1474-1483.

- Cammidge, A. N., & Crepy, K. V. L. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears.

-

Duncton, M. A. J. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(4), 764-775. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Ji, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Sporzyński, A., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493-4498. [Link]

-

Wimmer, E., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Zarzeczańska, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. pnas.org [pnas.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Discovery of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid

An In-depth Technical Guide to the Synthesis and Anticipated Utility of 3-Fluoro-2-formyl-6-methoxyphenylboronic Acid

Abstract

This technical guide addresses the compound this compound (CAS 1451392-14-5), a highly functionalized aromatic building block with significant potential in synthetic chemistry.[1][2][3][4] While its "discovery" in the traditional sense is not documented in peer-reviewed literature, its commercial availability suggests a tangible, albeit proprietary, synthetic route. This whitepaper, therefore, provides a scientifically grounded, prospective analysis of its logical synthesis, leveraging established principles of modern organic chemistry. We will detail a plausible synthetic pathway, outline key experimental protocols, predict its physicochemical properties, and discuss its potential applications for researchers in drug development and materials science.

Introduction: The Strategic Value of Polysubstituted Arylboronic Acids

Arylboronic acids are foundational pillars of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. Their utility is directly proportional to the strategic placement of functional groups on the aromatic ring. The title compound, this compound, represents a trifunctional synthetic intermediate of considerable interest. The confluence of a boronic acid for cross-coupling, a formyl group for subsequent derivatization (e.g., reductive amination, olefination), and a fluoro-methoxy substitution pattern for modulating electronic and pharmacokinetic properties makes it a valuable tool for constructing complex molecular architectures.

This guide moves beyond a simple catalog entry to provide a robust, logical framework for the molecule's creation, empowering researchers to understand its synthetic context and unlock its full potential.

Proposed Synthetic Strategy: A Directed ortho-Metalation Approach

Given the specific substitution pattern, a retrosynthetic analysis points towards a strategy rooted in Directed ortho-Metalation (DoM). DoM is a powerful methodology that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a specific ortho-position using a strong organolithium base.[5][6] The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

Our proposed synthesis leverages a sequential DoM strategy starting from the commercially available 2-fluoroanisole. The methoxy group (-OCH₃) will serve as the initial DMG, followed by the in situ-protected formyl group to direct the second metalation and subsequent borylation.

Detailed Experimental Protocols (Proposed)

This section outlines a plausible, two-stage synthesis. Each step is grounded in well-documented, analogous transformations.

Stage 1: Synthesis of 2-Fluoro-6-methoxybenzaldehyde via ortho-Formylation

The first stage involves the regioselective introduction of a formyl group onto the 2-fluoroanisole scaffold. The methoxy group is a well-established DMG, directing lithiation to the C6 position.[7]

Reaction Causality: The methoxy group's oxygen atom acts as a Lewis base, coordinating with the lithium cation of the organolithium base (e.g., n-BuLi). This pre-coordination brings the base into proximity with the C6 proton, facilitating its abstraction over other protons on the ring and leading to a thermodynamically stable aryllithium intermediate.[5] This intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup.[8][9]

Experimental Protocol: ortho-Formylation of 2-Fluoroanisole

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) (100 mL) is added to the flask, followed by 2-fluoroanisole (1.0 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours. The formation of the aryllithium species is typically observed as a color change.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise via the dropping funnel. The mixture is stirred at -78 °C for an additional hour, then allowed to warm slowly to room temperature overnight.

-

Workup and Purification: The reaction is cautiously quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-fluoro-6-methoxybenzaldehyde.

Stage 2: Synthesis of this compound

In the second stage, the aldehyde from Stage 1 is subjected to a second DoM. The formyl group is a powerful DMG but is incompatible with organolithium reagents. This is overcome by transient in situ protection. The aldehyde reacts with a lithium amide (e.g., lithium tetramethylpiperidide, LiTMP) to form an amino alkoxide intermediate. This bulky, charged species is an excellent DMG and directs the second lithiation to the only available adjacent position (C3).[10]

Reaction Causality: The in situ-formed lithium amino alkoxide directs a second equivalent of base to deprotonate the C3 position. This newly formed aryllithium is then quenched with an electrophilic boron source, typically triisopropyl borate, to form a boronate ester.[11][12] Acidic workup hydrolyzes both the boronate ester and the amino alkoxide, regenerating the formyl group and yielding the final boronic acid.

Experimental Protocol: Directed ortho-Borylation

-

Apparatus Setup: A flame-dried reaction flask is set up under an inert atmosphere as described in Stage 1.

-

Reagent Preparation: Anhydrous THF (80 mL) and 2,2,6,6-tetramethylpiperidine (2.2 eq) are added to the flask and cooled to -78 °C. n-Butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise to generate LiTMP in situ.

-

Lithiation: A solution of 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the LiTMP solution at -78 °C. The mixture is stirred for 2 hours to ensure the formation of the dianion intermediate.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise at -78 °C. The reaction is stirred for 1 hour at this temperature and then allowed to warm to room temperature overnight.[11]

-

Workup and Purification: The reaction is cooled to 0 °C and quenched with 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis. The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude solid is purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexane) to afford pure this compound.

Visualization of the Synthetic Workflow

The proposed two-stage synthesis is summarized in the workflow diagram below.

Caption: Proposed synthetic pathway via sequential Directed ortho-Metalation.

Physicochemical and Characterization Data

While experimental data is not publicly available, the following properties can be compiled from supplier information and structural analysis.

| Property | Value | Source(s) |

| CAS Number | 1451392-14-5 | [1][2][3][13] |

| Molecular Formula | C₈H₈BFO₄ | [2][13] |

| Molecular Weight | 197.96 g/mol | [2][13] |

| SMILES | COC1=CC=C(F)C(C=O)=C1B(O)O | [2] |

| InChIKey | (Not publicly available) | |

| Appearance | Predicted to be an off-white to white solid | (Inference) |

| Purity | >95% (as per commercial suppliers) | [2] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [2] |

Standard Characterization:

-

¹H NMR: Would show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and the methoxy group (~3.9-4.1 ppm).

-

¹³C NMR: Would confirm the presence of eight distinct carbon environments, including the carbonyl carbon (~190 ppm) and carbons attached to fluorine and boron.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom.

-

¹¹B NMR: A broad singlet characteristic of a boronic acid.

-

Mass Spectrometry (HRMS): Would provide an exact mass measurement to confirm the elemental composition.

Potential Applications and Scientific Merit

The true value of this compound lies in its capacity as a versatile scaffold for library synthesis in drug discovery.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a prime handle for forming carbon-carbon bonds with a wide array of (hetero)aryl halides, enabling the construction of biaryl cores. The reactivity of related 2-fluoro-6-methoxyphenylboronic acid in Suzuki reactions is well-documented, suggesting similar utility for the title compound.[][15]

-

Post-Coupling Derivatization: The aldehyde function serves as a secondary reaction site. Following a Suzuki coupling, it can be readily converted into amines (via reductive amination), alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), or alcohols (via reduction), providing rapid access to a diverse range of complex molecules.

-

Fragment-Based Drug Design (FBDD): The molecule itself represents a highly decorated fragment. The fluorine and methoxy groups can engage in specific interactions with biological targets (e.g., hydrogen bonding, dipole interactions) and are commonly used to fine-tune properties like metabolic stability and cell permeability.

Conclusion

While the formal discovery of this compound remains unpublished, a logical and high-yielding synthetic route can be confidently proposed based on the robust and predictable nature of Directed ortho-Metalation chemistry. This guide provides the necessary theoretical and practical framework for its synthesis and characterization. Its unique combination of three distinct functional groups positions it as a powerful building block for accelerating discovery programs in medicinal chemistry and materials science, and it warrants further exploration by the scientific community.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]

- Schall, A. & Reiser, O. The formylation of arylmetal reagents. Science of Synthesis, 25, 585.

-

Organic Chemistry Portal. Formylation - Common Conditions. [Link]

- Aggarwal, V. K., et al. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. [Link]

-

Oberli, M. A., & Buchwald, S. L. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

-

Arctom. CAS NO. 1451392-14-5 | (3-Fluoro-2-formyl-6-methoxy ... [Link]

-

PubMed. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. [Link]

-

DSpace@MIT. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

-